Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes a bithiophene moiety, a sulfamoyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bithiophene core. This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic applications.
Mechanism of Action
The mechanism by which Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound's sulfamoyl group can bind to enzymes or receptors, modulating their activity. The methoxybenzoate moiety enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate: is structurally similar to other bithiophene derivatives, such as Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-hydroxybenzoate and Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-ethoxybenzoate .
Uniqueness: What sets this compound apart from its counterparts is its methoxy group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(4-thiophen-3-ylthiophen-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-23-16-4-3-12(18(20)24-2)8-17(16)27(21,22)19-9-15-7-14(11-26-15)13-5-6-25-10-13/h3-8,10-11,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSAUMFPBCBFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.